molecular formula C8H7BN2O4 B8195802 5-Nitro-1H-indole-2-boronic acid

5-Nitro-1H-indole-2-boronic acid

Cat. No.: B8195802
M. Wt: 205.97 g/mol
InChI Key: SOLVOOAMRZZVRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-indole-2-boronic acid typically involves the borylation of 5-nitroindole. One common method is the transition-metal-catalyzed borylation of indoles using bis(neopentyl glycolato)diboron (nepB-Bnep) as the borylation reagent and a rhodium catalyst . The reaction conditions often include the use of a suitable solvent, such as toluene, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Nitro-1H-indole-2-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Biology and Medicine: Indole derivatives, including this compound, have shown potential as biologically active compounds. They are investigated for their antiviral, anticancer, and antimicrobial properties . The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in cross-coupling reactions allows for the creation of complex molecular architectures, which are essential in material science .

Mechanism of Action

The mechanism of action of 5-Nitro-1H-indole-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate during the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boronate ester transfers its organic group to the palladium complex, followed by reductive elimination to form the final coupled product .

In biological systems, the nitro group can undergo reduction to form an amine, which can interact with various biological targets, including enzymes and receptors. The indole scaffold is known to bind with high affinity to multiple receptors, making it a valuable pharmacophore in drug design .

Properties

IUPAC Name

(5-nitro-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLVOOAMRZZVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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